molecular formula C22H25NO6 B2952546 1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone CAS No. 376375-35-8

1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone

Cat. No.: B2952546
CAS No.: 376375-35-8
M. Wt: 399.443
InChI Key: PBOWCKIYHDYGKX-UHFFFAOYSA-N
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Description

This compound belongs to the ethanone class of organic molecules, characterized by a ketone group (-CO-) attached to a substituted phenyl and a complex polycyclic isoquinoline system. Its structure comprises:

  • Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl moiety: A fused bicyclic system with methoxy and methyl substituents, contributing to stereochemical complexity and possible bioactivity .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-23-8-7-13-9-19-21(29-12-28-19)22(27-4)20(13)16(23)11-17(24)15-10-14(25-2)5-6-18(15)26-3/h5-6,9-10,16H,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOWCKIYHDYGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=C(C=CC(=C4)OC)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone (commonly referred to as DMPE) is a synthetic derivative featuring a complex molecular structure that integrates various pharmacologically relevant moieties. This compound has garnered interest due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.

Chemical Structure and Properties

DMPE can be represented by the following structural formula:

C20H24N2O5\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5

This compound consists of a dimethoxyphenyl group and a tetrahydroisoquinoline derivative linked through an ethanone moiety. Its unique structure suggests potential interactions with various biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of DMPE. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
DMPEA549 (lung cancer)9.0
DMPEHeLa (cervical cancer)7.5
DMPEMCF7 (breast cancer)6.0

These findings suggest that DMPE may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Neuropharmacological Effects

DMPE has also been investigated for its neuropharmacological effects. Compounds similar to DMPE have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. In vitro studies demonstrate that DMPE can enhance serotonin receptor activity, which may contribute to its psychoactive effects .

The mechanism by which DMPE exerts its biological effects appears to involve multiple pathways:

  • Cell Cycle Arrest : DMPE induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
  • Neurotransmitter Modulation : By interacting with serotonin receptors, DMPE may enhance mood and cognitive functions.

Case Studies

Several case studies have been documented regarding the use of DMPE and related compounds:

  • Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of DMPE showed a dose-dependent reduction in viability, with significant morphological changes observed under microscopy.
  • Neuropharmacological Assessment : In animal models, administration of DMPE resulted in increased locomotor activity and altered anxiety-like behaviors, suggesting potential applications in treating mood disorders.

Comparison with Similar Compounds

Key Observations :

  • The 2,5-dimethoxy substitution on phenyl (target compound) enhances steric bulk and electronic effects compared to simpler analogs (e.g., 1-(2,5-dimethoxyphenyl)ethanone) .

Antiproliferative Activity

  • Noscapine analogs (e.g., compound 2 in ): Exhibit microtubule interference with IC50 values in the µM range. The isoquinoline-dioxolo system in the target compound may share similar mechanisms but requires empirical validation .
  • Triazole-thio-ethanones (): Demonstrated antimicrobial activity but lack the fused bicyclic system, highlighting the role of the isoquinoline core in differentiating bioactivity .

Physicochemical Properties

Property Target Compound (Predicted) 1-(2,5-Dimethoxyphenyl)ethanone 1-(4-Methoxy-6-methyl-isoquinolin-9-yl)ethanone
Molecular Weight ~420 g/mol 180.20 g/mol 263.29 g/mol
LogP (Lipophilicity) ~3.5 (estimated) 1.82 2.15
PSA (Polar Surface Area) ~60 Ų 35.5 Ų 45.8 Ų

Implications: Higher lipophilicity and PSA in the target compound suggest improved blood-brain barrier permeability compared to simpler ethanones, aligning with CNS drug design principles .

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